ChemR23-IN-2 -

ChemR23-IN-2

Catalog Number: EVT-15279119
CAS Number:
Molecular Formula: C29H26N4O5
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ChemR23-IN-2 is a compound that interacts with ChemR23, a G protein-coupled receptor primarily activated by the chemotactic peptide chemerin. ChemR23 plays a significant role in immune responses and inflammation, making ChemR23-IN-2 a compound of interest for potential therapeutic applications. The compound is classified as an antagonist of ChemR23, which may inhibit the receptor's activity and subsequently modulate related biological processes.

Source and Classification

ChemR23-IN-2 is derived from a series of chemical modifications aimed at optimizing the inhibition of ChemR23. The classification of this compound falls under small molecule inhibitors, specifically targeting G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes, and their modulation can lead to significant therapeutic effects in conditions such as inflammation and cancer.

Synthesis Analysis

Methods

The synthesis of ChemR23-IN-2 typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that contain the necessary functional groups for further modification. Key methods include:

  1. Coupling Reactions: These are employed to form the core structure of ChemR23-IN-2, often using coupling agents to facilitate the formation of carbon-carbon bonds.
  2. Functional Group Modifications: Specific functional groups are introduced or modified to enhance the binding affinity to ChemR23.
  3. Purification Techniques: After synthesis, compounds are purified using methods such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis may involve techniques like solid-phase synthesis or solution-phase synthesis, depending on the complexity of the desired structure. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of ChemR23-IN-2.

Molecular Structure Analysis

Structure

ChemR23-IN-2 features a unique molecular structure that allows it to interact effectively with ChemR23. The compound's structural formula includes various functional groups that enhance its pharmacological properties.

Data

The molecular weight, specific atom connectivity, and stereochemistry are critical data points for understanding its interaction with ChemR23. For instance, the presence of specific aromatic rings or heterocycles may contribute to its binding affinity.

Chemical Reactions Analysis

Reactions

ChemR23-IN-2 undergoes several chemical reactions that are essential for its activity:

  1. Binding Reactions: The primary reaction involves binding to the active site of ChemR23, blocking its interaction with chemerin.
  2. Metabolic Reactions: Once administered, ChemR23-IN-2 may undergo metabolic transformations in vivo, affecting its efficacy and half-life.

Technical Details

Kinetic studies can be performed to evaluate the binding affinity (Kd) and inhibition constant (Ki) of ChemR23-IN-2 against ChemR23. These studies provide insights into how effectively the compound can inhibit receptor activity.

Mechanism of Action

Process

ChemR23-IN-2 acts as an antagonist by binding to the ChemR23 receptor and preventing its activation by chemerin. This inhibition can lead to decreased signaling through downstream pathways associated with inflammation and immune response.

Data

Research indicates that blocking ChemR23 can reduce macrophage migration and activation, thereby modulating inflammatory responses in various models of disease.

Physical and Chemical Properties Analysis

Physical Properties

ChemR23-IN-2 is typically characterized by:

  • Appearance: Solid or liquid form depending on purity and formulation.
  • Melting Point: Specific melting points can indicate purity levels.
  • Solubility: Solubility in various solvents is crucial for formulation development.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is vital for therapeutic efficacy.
  • Reactivity: Understanding potential side reactions can inform safety profiles.

Relevant data from studies should include solubility profiles, stability tests under different pH conditions, and reactivity with biological molecules.

Applications

ChemR23-IN-2 has potential applications in several scientific fields:

  1. Pharmaceutical Development: As an antagonist of ChemR23, it could be developed into a therapeutic agent for treating inflammatory diseases.
  2. Research Tool: It can serve as a tool compound in research settings to study the role of ChemR23 in immune responses.
  3. Cancer Therapy: Given its role in modulating immune cell behavior, it may also have applications in cancer immunotherapy by altering tumor microenvironments.
Introduction to ChemR23 as a Therapeutic Target

ChemR23 (also known as Chemokine-like receptor 1 or CMKLR1) represents a pivotal G protein-coupled receptor (GPCR) at the intersection of inflammation resolution, metabolic regulation, and immune homeostasis. This receptor has garnered significant scientific interest due to its dual roles in propagating inflammatory signals and facilitating the resolution of inflammation, depending on its ligand interactions. The development of ChemR23-IN-2, a selective small-molecule inhibitor targeting this receptor, emerges against a backdrop of increasing recognition that chronic inflammatory processes underpin numerous pathological conditions spanning metabolic, cardiovascular, and neurodegenerative diseases [1] [5]. ChemR23's therapeutic appeal stems from its restricted expression pattern—predominantly on macrophages, dendritic cells, adipocytes, and endothelial cells—which potentially allows for targeted pharmacological intervention with reduced off-target effects compared to broader anti-inflammatory agents [4] [6]. The receptor's involvement in fundamental physiological processes, including immune cell chemotaxis, adipocyte differentiation, angiogenesis, and neuronal protection, positions it as a high-value target for conditions characterized by unresolved inflammation and metabolic dysfunction [1] [5] [8].

Role of ChemR23 in Immune Regulation and Inflammation Resolution

ChemR23 serves as a critical molecular switch governing immune cell behavior within inflammatory microenvironments. Its activation state determines whether it drives pro-inflammatory responses or promotes resolution, largely dictated by ligand binding dynamics. Upon engagement by the adipokine-derived ligand chemerin (specifically the bioactive isoform chemerin-157), ChemR23 triggers Gi protein-mediated signaling cascades that include phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB). This results in enhanced chemotaxis of dendritic cells, macrophages, and natural killer cells to inflammatory sites, amplifying the inflammatory cascade [1] [4] [6]. However, in a paradigm illustrating the receptor's functional duality, ChemR23 also binds the specialized pro-resolving mediator resolvin E1 (RvE1), an omega-3 fatty acid-derived ligand. RvE1 binding reprograms macrophages toward a less inflammatory phenotype characterized by increased phagocytic clearance of cellular debris and apoptotic cells (efferocytosis), reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and enhanced secretion of anti-inflammatory mediators like IL-10 [4] [10]. This phenotypic switch is crucial for transitioning tissues from a state of active inflammation to resolution and repair. The therapeutic rationale for ChemR23 inhibition arises particularly in pathological contexts where the pro-inflammatory chemerin/ChemR23 axis dominates over resolution pathways. In chronic inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and obesity-associated metabolic dysfunction, sustained chemerin signaling through ChemR23 perpetuates macrophage infiltration, endothelial activation, and tissue-damaging inflammation [1] [4] [6]. ChemR23-IN-2 aims to disrupt this pathological signaling loop, potentially restoring immune equilibrium.

Table 1: Contrasting Biological Effects of ChemR23 Ligands

LigandSourcePrimary Signaling EffectsFunctional Outcomes
Chemerin (chemerin-157)Adipose tissue (particularly PVAT), liver, inflamed tissues↑ ERK1/2, ↑ p38 MAPK, ↑ NF-κB, ↓ cAMPImmune cell chemotaxis (DCs, macrophages, NK cells), angiogenesis, vascular contraction, insulin resistance
Resolvin E1 (RvE1)EPA metabolism via 12/15-lipoxygenase pathways↓ NLRP3 inflammasome, ↑ PI3K/Akt, ↑ PhagocytosisInflammation resolution, reduced cytokine production, enhanced efferocytosis, tissue repair
Chemerin-9 (C-9)Proteolytic fragment of chemerinSimilar to RvE1: ↑ PI3K/Akt/Nrf2Neuroprotection, reduced oxidative stress, anti-inflammatory effects in CNS

ChemR23 Signaling Pathways: Dual Ligand Dynamics (Chemerin vs. Resolvin E1)

The functional duality of ChemR23 stems from its ability to engage structurally distinct ligands that trigger divergent downstream signaling events, despite sharing the same receptor. The chemerin/ChemR23 axis begins with complex post-translational processing. Chemerin is secreted as inactive prochemerin, requiring C-terminal proteolytic cleavage by enzymes including elastase, cathepsin G, and plasmin to generate bioactive isoforms. Among these, chemerin-157 and chemerin-156 exhibit the highest receptor-activating potency [1] [3]. Upon binding, chemerin activates Gαi proteins, leading to reduced intracellular cyclic AMP (cAMP) levels and activation of MAPK pathways. This signaling promotes calcium mobilization, cytoskeletal rearrangements driving chemotaxis, and transcriptional activation of pro-inflammatory genes through NF-κB [1] [6] [9]. Critically, sustained chemerin signaling has been mechanistically linked to NLRP3 inflammasome activation—a key driver of pyroptotic cell death and IL-1β maturation—particularly in vascular endothelium, adipocytes, and neuronal tissues [6] [8]. In stark contrast, the RvE1/ChemR23 axis initiates protective signaling cascades. RvE1 binding to ChemR23 activates the PI3K/Akt pathway, which subsequently phosphorylates and activates the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2). Nrf2 translocates to the nucleus and drives expression of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione synthetase [8] [10]. Concurrently, RvE1/ChemR23 signaling inhibits the activation of the NLRP3 inflammasome by reducing mitochondrial reactive oxygen species (mtROS) production and preventing ASC speck formation, thereby suppressing caspase-1 activation and pyroptosis [8] [10]. This pathway is particularly relevant in neuroinflammatory contexts, where RvE1 or the chemerin-derived peptide C-9 has demonstrated efficacy in attenuating neuronal damage in models of vascular dementia by precisely inhibiting NLRP3-mediated pyroptosis [8]. The therapeutic strategy underpinning ChemR23-IN-2 development centers on selectively inhibiting the pro-inflammatory chemerin-mediated signaling while preserving (or minimally affecting) the beneficial RvE1 pathways. This requires nuanced pharmacological targeting, potentially through allosteric modulation or biased antagonism, to disrupt pathological chemerin signals without completely blocking the receptor's resolution-capable conformations.

ChemR23 in Disease Pathogenesis: Bridging Obesity, Inflammation, and Metabolic Dysfunction

ChemR23 functions as a critical molecular bridge connecting adipose tissue dysfunction, chronic inflammation, and metabolic dysregulation—a nexus central to numerous modern pathologies. Obesity and Metabolic Syndrome: White adipose tissue (WAT), particularly perivascular adipose tissue (PVAT), exhibits significantly higher chemerin expression compared to subcutaneous or visceral depots. Obesity induces both quantitative increases in chemerin production (due to adipose tissue expansion) and qualitative shifts favoring its activation. Proteases released within inflamed obese adipose tissue (e.g., elastase from neutrophils) convert inactive prochemerin to bioactive chemerin, resulting in elevated systemic levels. This hyperactivation of the chemerin/ChemR23 axis contributes directly to insulin resistance through multiple mechanisms: impaired insulin signaling in adipocytes and skeletal muscle, suppression of insulin secretion from pancreatic β-cells, and promotion of adipose tissue inflammation via macrophage chemotaxis [1] [3] [9]. Clinically, circulating chemerin levels strongly correlate with body mass index (BMI), waist circumference, triglycerides, and fasting glucose, positioning it as a biomarker and mediator of metabolic dysfunction [1] [6] [9]. Cardiovascular Disease: The chemerin/ChemR23 axis directly influences vascular homeostasis. In endothelial cells, chemerin binding increases adhesion molecule expression (VCAM-1, ICAM-1), promotes monocyte adhesion, and stimulates angiogenesis through matrix metalloproteinase (MMP) activation [1] [7]. In vascular smooth muscle cells, it induces contraction and proliferation, contributing to hypertension and vascular remodeling. Crucially, in hyperlipidemic states such as atherosclerosis, the imbalance favoring chemerin over RvE1 signaling accelerates plaque progression. Genetic deletion of ChemR23 in Apoe−/− mice results in larger atherosclerotic lesions with increased necrotic cores, reduced phagocytic clearance of oxidized LDL by macrophages, and heightened intraplaque inflammation [10]. Conversely, EPA supplementation—which increases RvE1 production—attenuates atherosclerosis in a ChemR23-dependent manner [10]. Neurodegeneration and Cognitive Impairment: ChemR23 expression in neurons and glial cells positions it as a regulator of neuroinflammation. In chronic cerebral hypoperfusion models inducing vascular dementia, decreased hippocampal ChemR23 expression correlates with cognitive decline, neuronal damage, and NLRP3 inflammasome-mediated pyroptosis [8]. Activation of ChemR23 by RvE1 or C-9 preserves neuronal integrity, synaptic plasticity (increasing PSD95 and synaptophysin), and cognitive function by activating the PI3K/Akt/Nrf2 pathway and suppressing NLRP3 activation [8]. Cancer and Tumor Microenvironment: Within tumors, ChemR23 exhibits context-dependent roles. In breast cancer and malignant pleural mesothelioma, ChemR23 is expressed on tumor-associated macrophages (TAMs). Its activation by RvE1 or agonist antibodies reprograms TAMs from a pro-tumoral (M2-like) phenotype toward a less inflammatory, phagocytically active state, dampening carcinoma progression and metastasis [4]. Conversely, in squamous cell carcinomas and ovarian cancer, chemerin may paradoxically support tumor growth through angiogenesis and immunosuppressive effects [6]. Therapeutic Implications for ChemR23-IN-2: The pathological overactivation of the chemerin/ChemR23 axis across these disease states provides a compelling rationale for targeted inhibition. ChemR23-IN-2 aims to disrupt this deleterious signaling in conditions where chemerin predominates, particularly in obesity-driven inflammation, metabolic syndrome, and early atherosclerosis. By selectively antagonizing ChemR23, this compound may: 1) Reduce adipose tissue inflammation and improve insulin sensitivity; 2) Attenuate endothelial activation and vascular dysfunction; 3) Inhibit NLRP3 inflammasome assembly in various tissues; and 4) Potentially shift macrophage polarization toward a less inflammatory phenotype. Its development represents a strategy to pharmacologically uncouple the detrimental aspects of ChemR23 signaling from its beneficial resolution functions mediated by RvE1.

Table 2: Clinical Correlations of Chemerin/ChemR23 Axis in Human Diseases

Disease CategoryKey Associations with Chemerin/ChemR23Clinical Evidence
Obesity & Diabetes↑ Serum chemerin in obese vs. lean individuals; ↑ in T2DM; Correlates with HOMA-IRWomen and elderly show higher circulating levels; Reduction after metformin treatment in PCOS [1] [6] [9]
Cardiovascular Disease↑ Chemerin in atherosclerosis, hypertension, MI; ERV1/ChemR23 expression in plaque macrophagesStatin use associated with ↑ ERV1/ChemR23 mRNA in human plaques; Positive correlation with unstable angina [10]
Neurodegenerative Disorders↑ Chemerin in acute cerebral infarction, migraine, epilepsy; ↑ ChemR23 in Alzheimer's brainsChemR23 levels correlate with Braak staging in AD; Protective effects of RvE1/C-9 in vascular dementia models [6] [8]
Autoimmune & Inflammatory Conditions↑ Chemerin in RA, psoriasis, IBD; ↓ after anti-TNF therapy in IBDSerum chemerin normalizes following infliximab treatment in psoriasis; Synovial fluid chemerin elevated in OA/RA [2] [6]

Table 3: Therapeutic Strategies Targeting ChemR23 Pathway

Therapeutic ApproachMechanismRepresentative Evidence
ChemR23 Antagonists (e.g., ChemR23-IN-2)Block pro-inflammatory chemerin signalingPreclinical: Reduces macrophage chemotaxis, vascular inflammation, NLRP3 activation [1] [4]
RvE1 Mimetics / SPMsEngage pro-resolving ChemR23 signalingEPA supplementation ↑ RvE1, ↓ atherosclerosis; RvE1/C-9 improves cognition in dementia models [8] [10]
ChemR23 Agonist AntibodiesReprogram TAMs to anti-tumor phenotypeαChemR23 mAb reprograms macrophages, reduces metastasis in breast cancer models [4]
Dual Ligand ModulationSuppress chemerin production; Enhance SPMsOmega-3 (↓ chemerin, ↑ RvE1); Vitamin D (↓ chemerin); Retinoids (context-dependent regulation) [9] [10]

Properties

Product Name

ChemR23-IN-2

IUPAC Name

2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C29H26N4O5/c1-16-6-13-21(26-31-29(36)38-32-26)23(14-16)20-11-9-19(10-12-20)17(2)33(15-18-7-8-18)28-30-25-22(27(34)35)4-3-5-24(25)37-28/h3-6,9-14,17-18H,7-8,15H2,1-2H3,(H,34,35)(H,31,32,36)/t17-/m1/s1

InChI Key

FWMIYMSIZWIVNI-QGZVFWFLSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.